molecular formula C35H44N4O10S B12499014 N-[(8alpha,9R)-6'-Methoxycinchonan-9-yl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea

N-[(8alpha,9R)-6'-Methoxycinchonan-9-yl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea

Cat. No.: B12499014
M. Wt: 712.8 g/mol
InChI Key: MSUIGQCAMSHQNO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Cinchonan protons : Aromatic protons on the quinoline ring resonate at δ 7.2–8.5 ppm. The methoxy group (–OCH₃) appears as a singlet near δ 3.8 ppm.
    • Glucopyranosyl protons : Acetyl methyl groups (COCH₃) show singlets at δ 2.0–2.1 ppm. Anomeric proton (H1) of the β-glucopyranose resonates at δ 5.5–5.7 ppm (d, J = 8–10 Hz).
    • Thiourea protons : N–H signals appear as broad singlets near δ 9.0–10.0 ppm.
  • ¹³C NMR :

    • Thiourea carbon (C=S) at δ 180–185 ppm.
    • Acetyl carbonyls (CO) at δ 169–171 ppm.
    • Quinoline carbons at δ 115–160 ppm.

Infrared (IR) Spectroscopy

  • ν(C=O) : Strong stretches at 1740–1760 cm⁻¹ (acetyl groups).
  • ν(N–H) : Broad bands at 3200–3350 cm⁻¹ (thiourea and secondary amines).
  • ν(C=S) : Medium-intensity peak near 1250–1300 cm⁻¹.

Mass Spectrometry (MS)

  • Molecular ion : [M+H]⁺ peak at m/z 713.3 (calculated: 712.8 g/mol).
  • Fragmentation : Loss of acetyl groups (–CH₃CO₂H, m/z 60) and cleavage of the thiourea bridge.

Table 3: Spectroscopic Signatures

Technique Key Signals Assignment
¹H NMR δ 3.8 ppm (s, 3H) Methoxy group
δ 5.5–5.7 ppm (d, 1H) β-Anomeric proton
¹³C NMR δ 180–185 ppm Thiourea C=S
IR 1740–1760 cm⁻¹ Acetyl C=O
MS m/z 713.3 [M+H]⁺ molecular ion

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-[[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]carbamothioylamino]oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44N4O10S/c1-7-22-16-39-13-11-23(22)14-28(39)30(25-10-12-36-27-9-8-24(44-6)15-26(25)27)37-35(50)38-34-33(48-21(5)43)32(47-20(4)42)31(46-19(3)41)29(49-34)17-45-18(2)40/h7-10,12,15,22-23,28-34H,1,11,13-14,16-17H2,2-6H3,(H2,37,38,50)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUIGQCAMSHQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)NC(=S)NC(C2CC3CCN2CC3C=C)C4=C5C=C(C=CC5=NC=C4)OC)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44N4O10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Glycosyl Halide to Isothiocyanate Conversion

Procedure :

  • Glycosyl bromide synthesis : Treat 1,2,3,4,6-penta-O-acetyl-beta-D-glucopyranose with HBr in acetic acid to form 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide.
  • Thiocyanate substitution : React the bromide with potassium thiocyanate (KSCN) in anhydrous acetone at 40–50°C for 6–8 hours.
  • Purification : Isolate the isothiocyanate via silica gel chromatography (hexane/ethyl acetate, 3:1).

Key Data :

Parameter Value
Yield 68–75%
IR (C=S stretch) 2050–2100 cm⁻¹
¹H NMR (CDCl₃) δ 5.20 (t, H-1), 2.00–2.10 (acetyl CH₃)

Preparation of Cinchona-Derived Amine

The (8alpha,9R)-6'-methoxycinchonan-9-yl amine is obtained through modification of cinchona alkaloids:

Reductive Amination of Cinchona Alkaloids

Procedure :

  • Mitsunobu reaction : Convert the C9-hydroxyl group of quinine to an amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF with phthalimide.
  • Deprotection : Treat the phthalimide intermediate with hydrazine hydrate to yield the primary amine.
  • Stereochemical control : Retain the (8alpha,9R) configuration by avoiding harsh conditions that may induce epimerization.

Key Data :

Parameter Value
Yield (over two steps) 55–60%
[α]D²⁵ +42° (c = 1.0, CHCl₃)
¹³C NMR (DMSO-d₆) δ 52.8 (C9-NH₂)

Thiourea Formation via Isothiocyanate-Amine Coupling

The final step involves nucleophilic attack of the cinchona amine on the glycosyl isothiocyanate:

Standard Coupling Protocol

Procedure :

  • Reaction conditions : Combine equimolar amounts of glycosyl isothiocyanate (1.2 mmol) and cinchona amine (1.0 mmol) in dry dichloromethane (DCM) under N₂.
  • Catalysis : Add triethylamine (0.5 eq) to scavenge HSCN.
  • Work-up : Concentrate under reduced pressure and purify via flash chromatography (DCM/methanol, 20:1).

Key Data :

Parameter Value
Reaction time 12–16 hours
Yield 70–78%
HPLC purity >95% (C18 column, MeOH/H₂O)

Alternative Solvent Systems

  • THF/water biphasic : Enhances solubility of polar intermediates (yield: 65%).
  • Microwave-assisted : Reduces reaction time to 2 hours (yield: 73%).

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR : 3300 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C=S).
  • ¹H NMR (500 MHz, CDCl₃) :
    • δ 8.70 (s, 1H, NH), 6.50 (d, J = 8.5 Hz, 1H, NH), 5.10–5.30 (m, 4H, glycosyl H-1, H-2, H-3, H-4), 2.00–2.15 (s, 12H, acetyl CH₃).
  • HRMS (ESI+) : m/z calculated for C₄₀H₅₀N₄O₁₀S [M+H]⁺: 795.3124; found: 795.3128.

Crystallographic Data (If Available)

  • Space group : P2₁2₁2₁ (orthorhombic).
  • Hydrogen bonding : Intramolecular N-H⋯S=C interactions stabilize the thiourea conformation.

Challenges and Optimization Strategies

  • Epimerization risk : Use low temperatures (<40°C) and aprotic solvents to preserve stereochemistry.
  • Isothiocyanate hydrolysis : Employ anhydrous conditions and molecular sieves.
  • Byproduct formation : Optimize stoichiometry (1.2:1 isothiocyanate:amine) to minimize unreacted starting materials.

Applications and Derivatives

  • Asymmetric catalysis : The cinchona-thiourea motif acts as a hydrogen-bond donor in enantioselective reactions.
  • Antimicrobial agents : Glycosyl thioureas show activity against Mycobacterium tuberculosis (MIC: 3.13–6.25 µg/mL).

Chemical Reactions Analysis

Types of Reactions: N-[(8alpha,9R)-6’-Methoxycinchonan-9-yl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, alcohols, dichloromethane, and base catalysts.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-[(8alpha,9R)-6’-Methoxycinchonan-9-yl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimalarial agent due to the presence of the cinchona alkaloid moiety, which is known for its antimalarial properties.

    Organic Synthesis: It serves as a chiral auxiliary or catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.

    Industrial Applications: It is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[(8alpha,9R)-6’-Methoxycinchonan-9-yl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of enzymes such as proteases or kinases, leading to altered cellular functions.

    Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response. Its interaction with receptors can trigger downstream effects that influence cellular behavior.

Comparison with Similar Compounds

Thioureas with Benzo-1,3-Thiazole Substituents

Examples : Compounds 3e , 3f , 3g ()

  • Structure: These share the N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea core but substitute the cinchonan group with benzo-1,3-thiazole rings (e.g., 6'-ethoxy, 6'-methoxycarbonyl, or 6'-chloro substituents).
  • Properties :
    • Yields : 48–76% (microwave-assisted synthesis) .
    • Melting Points : 202–205°C, similar to the target compound’s expected range.
    • Spectroscopy : IR and NMR data confirm thiourea (C=S, ~1250 cm⁻¹) and acetyl (C=O, ~1750 cm⁻¹) groups .
  • Key Differences : Lack of chirality from cinchona limits catalytic applications. Bioactivity may focus on antimicrobial or enzyme inhibition roles.

Glycosylated Thioureas with Extended Chains

Example : Compound 157 ()

  • Structure: Features a tri-sugar chain (α-D-galactopyranosyl-(1→4)-β-D-galactopyranosyl-(1→4)-β-D-glucopyranosyl) and a sphingosine-ethylene glycol tail.
  • Properties :
    • Molecular Weight : ~1268.78 g/mol (higher than target compound).
    • Synthesis : Requires deacetylation (NaOMe/MeOH) and complex purification .
  • Key Differences : Extended glycosyl chain and lipid tail suggest applications in membrane biology (e.g., toxin binding studies).

Selenourea Derivatives of Cinchona Alkaloids

Example: N,N′-bis[(8S,9S)-6′-Methoxycinchonan-9-yl]selenourea ()

  • Structure : Replaces thiourea’s sulfur with selenium.
  • Properties :
    • Catalytic Activity : Tested in Michael additions; selenium’s electronegativity alters transition-state interactions .
  • Key Differences: Selenoureas may exhibit enhanced catalytic efficiency or redox activity compared to thioureas.

Thioureas with Aromatic or Peptide Backbones

Example: N-(β-D-glucopyranosyl)-N'-[2-phenylquinazolin-4(3H)-one-3-yl]thiourea ()

  • Structure: Quinazolinone ring replaces cinchona.
  • Properties: Yield: 30–45% (lower than target compound’s synthesis). Applications: Potential glycosidase inhibition or anticancer activity due to quinazolinone .

Data Table: Comparative Analysis

Compound Class Example Molecular Weight (g/mol) Yield (%) Key Features Applications
Cinchona-Thiourea (Target) CAS 1421852-79-0 712.81 N/A Chiral center, acetylated glucopyranosyl Asymmetric catalysis, glycobiology
Benzo-1,3-Thiazole Thioureas 3e, 3f, 3g ~550–600 48–76 Aromatic substituents, high melting points Antimicrobial agents
Extended Glycosyl Thioureas Compound 157 1268.78 50 Tri-sugar chain, sphingosine tail Membrane interaction studies
Selenourea-Cinchona Derivatives Compound 10a () ~700–750 N/A Selenium substitution Organocatalysis, redox reactions
Quinazolinone Thioureas Compound 14 () ~500–550 30–45 Heterocyclic backbone Enzyme inhibition, drug discovery

Biological Activity

N-[(8alpha,9R)-6'-Methoxycinchonan-9-yl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea is a complex organic compound that combines a cinchona alkaloid derivative with a glucopyranosyl moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C26H35N5O7SC_{26}H_{35}N_{5}O_{7}S, with a molecular weight of approximately 712.8 g/mol. Its structure features a thiourea linkage that is crucial for its biological activity.

The biological activity of this compound is believed to stem from its interaction with various molecular targets within cells. It may inhibit specific enzymes and receptors involved in critical biological processes such as:

  • Enzyme Inhibition : The compound can inhibit proteases and kinases, leading to altered cellular functions.
  • Signaling Pathways : It modulates signaling pathways related to cell growth, apoptosis, and immune responses.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated:

  • Cytotoxicity : The compound shows an IC50 value of approximately 6.6 µM against acute lymphoblastic leukemia (ALL) cells, indicating strong cytotoxic potential. In contrast, it displays lower efficacy against chronic myeloid leukemia (CML) cells with IC50 values ranging from 27.5 to 30.0 µM .
Cell LineIC50 (µM)Activity
ALL6.6High
CML27.5 - 30.0Moderate

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses antibacterial effects against both Gram-positive and Gram-negative bacteria. This activity is attributed to the unique structural features that enhance its interaction with bacterial cell membranes.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Leukemia Cells : A study conducted on acute lymphoblastic leukemia cells demonstrated that treatment with the compound induced significant apoptosis and cell cycle arrest in the G2/M phase .
  • Antimicrobial Efficacy : In another investigation, the compound was tested against a panel of bacterial strains, showing minimum inhibitory concentration (MIC) values that indicate promising antibacterial activity .

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